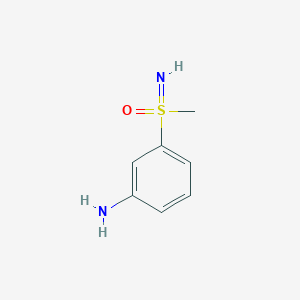![molecular formula C18H15N3O4S2 B2613567 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021133-25-4](/img/structure/B2613567.png)
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to a class of molecules known for their bioactive properties
Mecanismo De Acción
Target of action
This compound inhibits VEGFR1 and VEGFR2, which are key players in angiogenesis .
Mode of action
It inhibits angiogenesis and P-glycoprotein efflux pump activity, which can overcome cancer chemoresistance .
Biochemical pathways
The compound affects the VEGF-induced HUVEC cell migration pathway, indicating its anti-angiogenic activity .
Result of action
The compound enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzo[d][1,3]dioxol Intermediate: : This involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxol ring.
Synthesis of the Thiazole Ring: : The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, involving the condensation of a β-keto ester, thiourea, and a haloketone.
Coupling Reactions: : These intermediates are then coupled via amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under basic conditions.
Formation of the Final Compound: : The final step involves the formation of the thiophene-2-carboxamide through nucleophilic substitution reactions.
Industrial Production Methods: For industrial-scale production, the synthetic route can be optimized to enhance yield and purity while minimizing cost and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions due to the presence of aromatic rings and potential oxidation sites on the thiophene ring.
Reduction: : Reduction reactions can occur primarily at the carbonyl group in the oxopropyl chain.
Substitution: : Nucleophilic substitution reactions can take place at the carboxamide and thiazole rings.
Oxidation Reagents: : KMnO₄, CrO₃, or H₂O₂.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Various halogenating agents like NBS (N-bromosuccinimide) or electrophiles for nucleophilic aromatic substitution.
Oxidation Products: : Oxidized forms of the aromatic rings, potentially leading to quinone derivatives.
Reduction Products: : Reduced carbonyl compounds leading to alcohol derivatives.
Substitution Products: : Substituted thiazole or thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a versatile intermediate in the synthesis of various complex molecules due to its multifaceted structure.
Biology: This compound is explored for its potential as a bioactive molecule, exhibiting properties such as anti-inflammatory, antibacterial, and antifungal activities.
Industry: In industrial applications, it can be used in the development of advanced materials and specialty chemicals due to its unique structural properties.
Comparación Con Compuestos Similares
Similar Compounds:
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)oxazole-2-yl)thiophene-2-carboxamide: : Similar structure with an oxazole ring instead of thiazole.
N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)imidazole-2-yl)thiophene-2-carboxamide: : Features an imidazole ring, presenting different biological activities.
Unique Properties: N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide stands out due to the presence of the thiazole ring, which may confer unique bioactive properties compared to its analogs, influencing its chemical reactivity and pharmacological profile.
There you go. Who knew organic chemistry could be this dazzling?
Propiedades
IUPAC Name |
N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c22-16(19-11-3-5-13-14(8-11)25-10-24-13)6-4-12-9-27-18(20-12)21-17(23)15-2-1-7-26-15/h1-3,5,7-9H,4,6,10H2,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUODCDBBQOPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
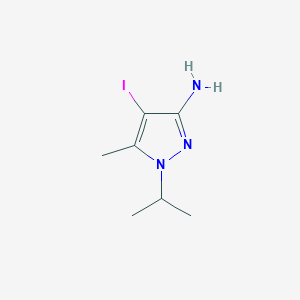
![5-methyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2613486.png)
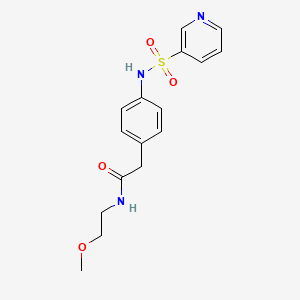
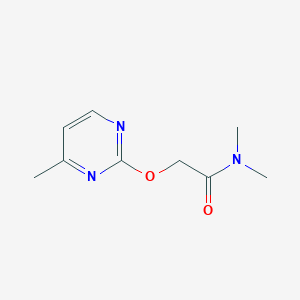
![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)
![5-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide](/img/structure/B2613494.png)

![N-[1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2613497.png)
![N-(4-chlorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2613499.png)

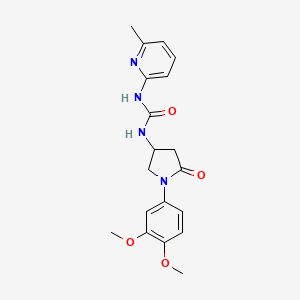
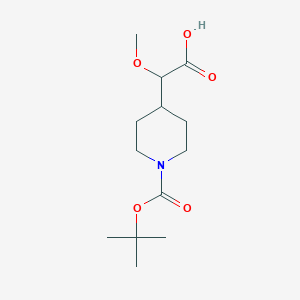
![3-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzonitrile](/img/structure/B2613504.png)
